(1R,3S,5S,7S)-5-(hydroxymethyl)adamantan-2-one, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 166.22 g/mol. This compound is classified as a ketone due to the presence of a carbonyl group () adjacent to an alcohol functional group (). It is recognized for its structural features derived from the adamantane framework, which consists of a diamond-like arrangement of carbon atoms.
The compound can be sourced from various chemical suppliers and is cataloged under the CAS number 20098-14-0. It has been identified as a building block in organic synthesis due to its unique structural properties and potential biological activities. The classification of this compound falls under organic chemistry, specifically within the categories of ketones and alcohols.
The synthesis of (1R,3S,5S,7S)-5-(hydroxymethyl)adamantan-2-one can be achieved through several methods, with the Mannich reaction being one of the prominent approaches. In this reaction, formaldehyde and amines react to form β-amino carbonyl compounds.
Technical Details:
The molecular structure of (1R,3S,5S,7S)-5-(hydroxymethyl)adamantan-2-one features a bicyclic adamantane skeleton with a hydroxymethyl group attached at the 5-position and a carbonyl group at the 2-position. The stereochemistry is defined by specific configurations at multiple chiral centers.
The compound's structural representation can be depicted using various notations:
[H][C@]12C[C@]3(O)C[C@]([H])(C1)C(=O)[C@]([H])(C2)C3
(1R,3S,5S,7S)-5-(hydroxymethyl)adamantan-2-one can participate in various chemical reactions typical of ketones and alcohols:
Technical Details:
The reactivity of this compound is influenced by its functional groups and steric hindrance due to the adamantane structure.
The mechanism of action for compounds like (1R,3S,5S,7S)-5-(hydroxymethyl)adamantan-2-one often involves interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may modulate biological pathways through:
The purity of commercially available samples is often around 97%, making it suitable for research applications .
Scientific Uses:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3